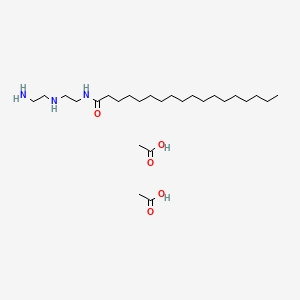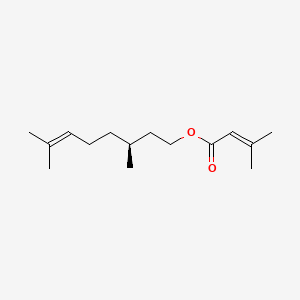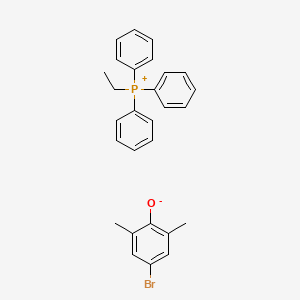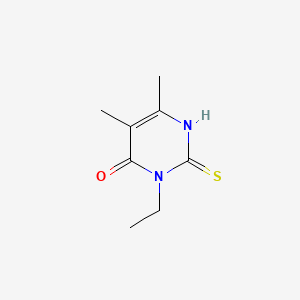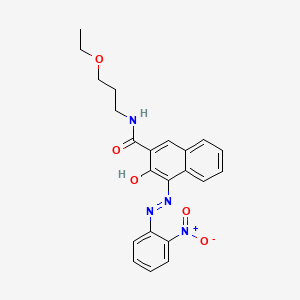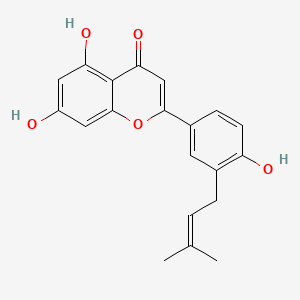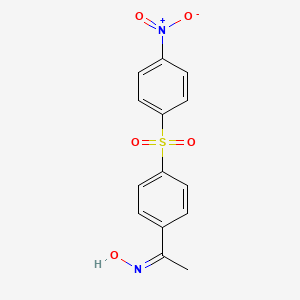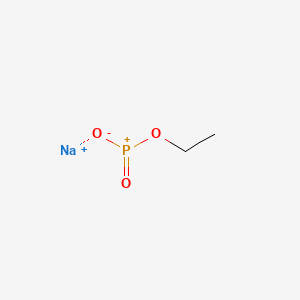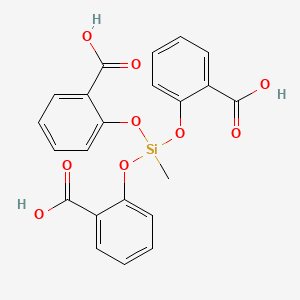
2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid is a chemical compound known for its unique structure and properties It is composed of a central methylsilylidyne group bonded to three benzoic acid moieties through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid typically involves the reaction of methylsilylidyne chloride with benzoic acid in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Commonly used bases include triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ether derivatives.
Substitution: The benzoic acid moieties can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Silyl ether derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Applications De Recherche Scientifique
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid involves its interaction with molecular targets through its functional groups. The benzoic acid moieties can form hydrogen bonds and participate in various chemical interactions, while the methylsilylidyne group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can be compared with other similar compounds, such as:
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisphenol: Similar structure but with phenol groups instead of benzoic acid.
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzonitrile: Contains benzonitrile groups instead of benzoic acid.
2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzamide: Features benzamide groups instead of benzoic acid.
The uniqueness of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
84682-34-8 |
|---|---|
Formule moléculaire |
C22H18O9Si |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
2-[bis(2-carboxyphenoxy)-methylsilyl]oxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(29-17-11-5-2-8-14(17)20(23)24,30-18-12-6-3-9-15(18)21(25)26)31-19-13-7-4-10-16(19)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28) |
Clé InChI |
QJYASQZIMJOMOG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](OC1=CC=CC=C1C(=O)O)(OC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



